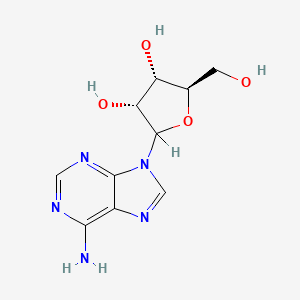
adenosine
Descripción general
Descripción
adenosine, also known as this compound, is an organic compound that occurs widely in nature in the form of diverse derivatives. The molecule consists of adenine attached to a ribose via a β-N9-glycosidic bond. This compound is one of the four nucleoside building blocks of RNA, which are essential for all life on Earth. Its derivatives include energy carriers such as this compound monophosphate, this compound diphosphate, and this compound triphosphate. This compound is used as an intravenous medication for certain cardiac arrhythmias .
Aplicaciones Científicas De Investigación
Adenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a crucial role in cellular energy transfer and signal transduction.
Medicine: Used as a medication for certain types of cardiac arrhythmias and as a diagnostic agent in myocardial perfusion scintigraphy.
Industry: Used in the production of various pharmaceuticals and as a research tool in biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine can be synthesized through several methods. One common method involves the condensation of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified from the fermentation broth. The process involves several steps, including fermentation, cell lysis, extraction, and purification through techniques such as ion exchange chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to inosine in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of deoxythis compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, mild basic conditions.
Substitution: Various nucleophiles such as halides, under neutral or slightly basic conditions.
Major Products
Oxidation: Inosine.
Reduction: Deoxythis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Mecanismo De Acción
Adenosine exerts its effects by binding to specific this compound receptors (A1, A2A, A2B, and A3) on the cell surface. This binding inhibits adenylyl cyclase, reducing cyclic this compound monophosphate levels and causing cell hyperpolarization by increasing potassium efflux via inward rectifier potassium channels. This subsequently inhibits calcium current, leading to various physiological effects such as vasodilation and decreased heart rate .
Comparación Con Compuestos Similares
Adenosine is similar to other nucleosides such as guanosine, cytidine, and uridine. this compound is unique in its ability to act as an energy carrier and its specific binding to this compound receptors. Other nucleosides do not have the same range of physiological effects and are not used as medications for cardiac arrhythmias .
List of Similar Compounds
- Guanosine
- Cytidine
- Uridine
- Thymidine
Propiedades
IUPAC Name |
(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-VTHZCTBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7776170.png)
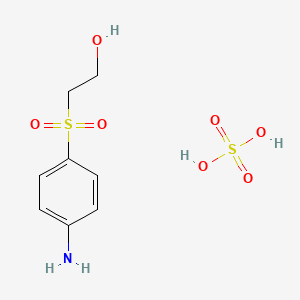

![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B7776201.png)
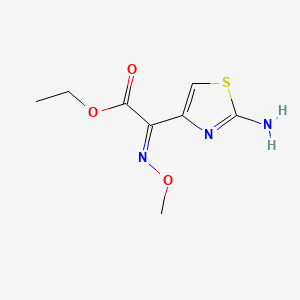
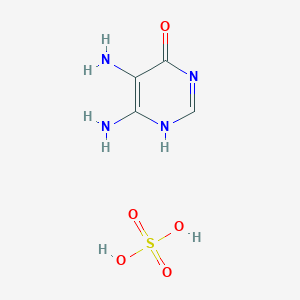


![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)
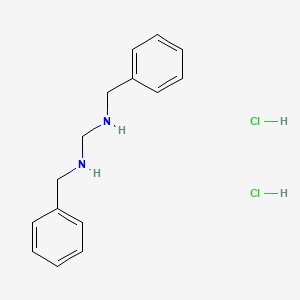
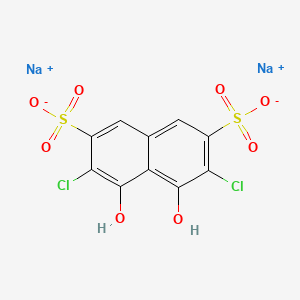

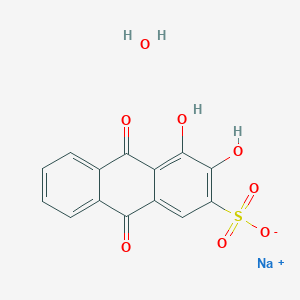
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)
